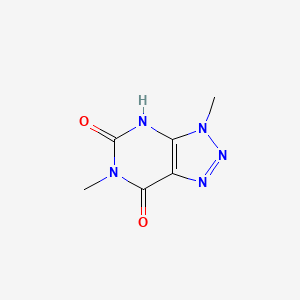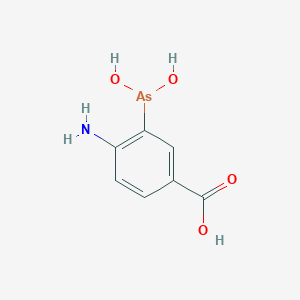
(Decylsulfonyl)acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Decylsulfonyl)acetic acid, ethyl ester is an organic compound with the molecular formula C14H28O2S It is a member of the ester family, characterized by the presence of a sulfonyl group attached to a decyl chain and an acetic acid moiety esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Decylsulfonyl)acetic acid, ethyl ester typically involves the esterification of (Decylsulfonyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction can be represented as:
(Decylsulfonyl)acetic acid+Ethanol→(Decylsulfonyl)acetic acid, ethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as ion-exchange resins to enhance reaction efficiency and yield .
Types of Reactions:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: (Decylsulfonyl)acetic acid and ethanol.
Reduction: Corresponding alcohol and ethanol.
Substitution: Substituted esters or amides.
Scientific Research Applications
(Decylsulfonyl)acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants.
Mechanism of Action
The mechanism of action of (Decylsulfonyl)acetic acid, ethyl ester involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates. These intermediates can then undergo various transformations, such as hydrolysis or substitution, depending on the reaction conditions . The sulfonyl group can also participate in electrophilic reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the sulfonyl group.
Methyl butyrate: Another ester with a different alkyl chain length and no sulfonyl group.
Dodecylsulfonyl-acetic acid: A similar compound with a longer alkyl chain.
Uniqueness: (Decylsulfonyl)acetic acid, ethyl ester is unique due to the presence of both a sulfonyl group and an ester functional group. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
5333-96-0 |
|---|---|
Molecular Formula |
C14H28O4S |
Molecular Weight |
292.44 g/mol |
IUPAC Name |
ethyl 2-decylsulfonylacetate |
InChI |
InChI=1S/C14H28O4S/c1-3-5-6-7-8-9-10-11-12-19(16,17)13-14(15)18-4-2/h3-13H2,1-2H3 |
InChI Key |
QRCVQALBVAKYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



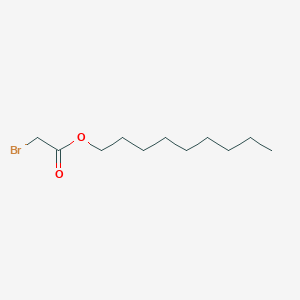

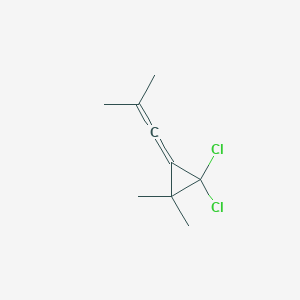
![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
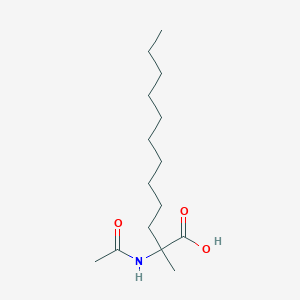
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

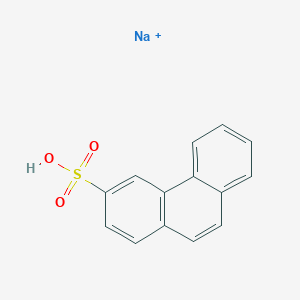
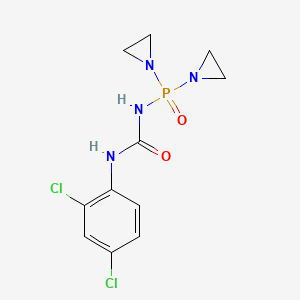
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
